![molecular formula C19H20N6O2 B2830551 8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915929-55-4](/img/structure/B2830551.png)
8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
BenchChem offers high-quality 8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Cancer Agents : Researchers have explored the potential of 2-(4-aminophenyl)ethylamine as an anti-cancer agent. Its structural features may allow for targeted interactions with cancer cells, affecting cell growth and survival .
- Histone Deacetylase (HDAC) Inhibition : Inhibition of HDACs is a promising strategy in cancer therapy. The synthesis and biological evaluation of related benzamides, including 2-(4-aminophenyl)ethylamine, have been investigated .
Chemical Modification of Silk Fibroin
- Hydrophilicity and Structural Adjustment : 2-(4-aminophenyl)ethylamine has been used for chemical modification of silk fibroin. By altering hydrophilicity and overall structure, it contributes to enhancing silk-based materials .
Reagent in Condensation Reactions
- Polymerization and Condensation : This compound serves as a reagent in condensation reactions. Its presence can facilitate the formation of larger molecules through polymerization or other condensation processes .
Safety and Handling
- Air Sensitivity : 2-(4-aminophenyl)ethylamine is sensitive to air, so it should be handled under inert gas (nitrogen or argon) to prevent oxidation .
- Safety Precautions : It is classified as hazardous (Xi, R34) and should be stored away from incompatible materials. Proper protective measures (PPE) are essential during handling .
Physical Properties
- Melting Point : 28-31°C (lit.) .
- Boiling Point : 103°C at 0.3 mm Hg (lit.) .
- Density : 1.034 g/mL at 25°C (lit.) .
- Refractive Index : n20/D 1.591 (lit.) .
- Appearance : Viscous liquid, transparent light yellow to brown-yellow .
Availability and Pricing
- Supplier Information : Several suppliers offer 2-(4-aminophenyl)ethylamine as a reagent. Prices vary based on quantity and purity .
properties
IUPAC Name |
6-(2-aminophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-11(2)9-24-17(26)15-16(22(4)19(24)27)21-18-23(15)10-12(3)25(18)14-8-6-5-7-13(14)20/h5-8,10H,1,9,20H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMPLEHHNGYSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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